molecular formula C10H22O B3056246 Hexyl t-butyl ether CAS No. 69775-79-7

Hexyl t-butyl ether

Cat. No.: B3056246
CAS No.: 69775-79-7
M. Wt: 158.28 g/mol
InChI Key: XSBHWHZJHSUCOI-UHFFFAOYSA-N
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Description

Hexyl t-butyl ether, also known as hexyl tert-butyl ether, is an organic compound with the molecular formula C₁₀H₂₂O. It is a type of ether, characterized by an oxygen atom connected to two alkyl groups. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Hexyl t-butyl ether can be synthesized through several methods:

    Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.

    Acid-Catalyzed Dehydration: This method involves the reaction of alcohols in the presence of a strong acid.

Chemical Reactions Analysis

Hexyl t-butyl ether undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of hexyl t-butyl ether involves its interaction with molecular targets through its ether oxygen. The oxygen atom can act as a nucleophile or an electrophile, depending on the reaction conditions. This allows it to participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition .

Comparison with Similar Compounds

Hexyl t-butyl ether can be compared with other ethers like:

This compound’s unique structure provides it with distinct chemical properties, making it valuable in various industrial and research applications.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]hexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-5-6-7-8-9-11-10(2,3)4/h5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBHWHZJHSUCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338241
Record name hexyl t-butyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69775-79-7
Record name hexyl t-butyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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